Cas no 1810717-87-3 (Tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)

Tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a chemically stable intermediate used in pharmaceutical synthesis, particularly in the development of bioactive heterocyclic compounds. Its key structural features include a benzoxazepine core with a hydroxyl and methyl substituent, offering versatility for further functionalization. The tert-butyl ester group enhances solubility and facilitates selective deprotection under mild conditions, making it valuable for controlled synthetic modifications. This compound is particularly useful in medicinal chemistry for constructing complex scaffolds with potential therapeutic applications. High purity and well-defined reactivity ensure consistent performance in multi-step synthetic routes.
Tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate structure
1810717-87-3 structure
商品名:Tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
CAS番号:1810717-87-3
MF:C15H21NO4
メガワット:279.33154463768
CID:5559950
PubChem ID:165996081

Tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-37355687
    • tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
    • 1810717-87-3
    • Tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
    • インチ: 1S/C15H21NO4/c1-10-12(17)6-5-11-9-16(7-8-19-13(10)11)14(18)20-15(2,3)4/h5-6,17H,7-9H2,1-4H3
    • InChIKey: LGUJWZHSSJCYQS-UHFFFAOYSA-N
    • ほほえんだ: O1CCN(C(=O)OC(C)(C)C)CC2C=CC(=C(C)C1=2)O

計算された属性

  • せいみつぶんしりょう: 279.14705815g/mol
  • どういたいしつりょう: 279.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 352
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

Tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37355687-5.0g
tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
1810717-87-3
5.0g
$4641.0 2023-07-06
Enamine
EN300-37355687-0.1g
tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
1810717-87-3
0.1g
$1408.0 2023-07-06
Enamine
EN300-37355687-0.5g
tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
1810717-87-3
0.5g
$1536.0 2023-07-06
Enamine
EN300-37355687-2.5g
tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
1810717-87-3
2.5g
$3136.0 2023-07-06
Enamine
EN300-37355687-10.0g
tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
1810717-87-3
10.0g
$6882.0 2023-07-06
Enamine
EN300-37355687-0.25g
tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
1810717-87-3
0.25g
$1472.0 2023-07-06
Enamine
EN300-37355687-1.0g
tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
1810717-87-3
1.0g
$1599.0 2023-07-06
Enamine
EN300-37355687-0.05g
tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
1810717-87-3
0.05g
$1344.0 2023-07-06

Tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 関連文献

Tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylateに関する追加情報

Introduction to Tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS No. 1810717-87-3)

Tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate, identified by its CAS number 1810717-87-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the benzoxazepine class, a heterocyclic structure known for its potential biological activities. The presence of a tert-butyl group and hydroxymethyl substituents enhances its molecular complexity and may contribute to unique pharmacological properties.

The benzoxazepine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. Specifically, derivatives of benzoxazepine have been explored for their roles in modulating neurotransmitter systems, making them candidates for therapeutic applications in central nervous system (CNS) disorders. The 8-hydroxy and 9-methyl functional groups in this compound are particularly noteworthy, as they can influence the compound's solubility, metabolic stability, and binding affinity to biological receptors.

Recent advancements in drug discovery have highlighted the importance of optimizing molecular structures to achieve desired pharmacokinetic and pharmacodynamic profiles. The tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate structure exemplifies this trend by incorporating modifications that enhance its potential as a lead compound. Studies have demonstrated that such modifications can improve binding interactions with enzymes and receptors involved in neurological pathways.

In the context of CNS research, benzoxazepine derivatives have been investigated for their potential as anxiolytics, antidepressants, and anticonvulsants. The 8-hydroxy group may play a crucial role in modulating serotonergic systems, which are implicated in mood regulation and anxiety disorders. Additionally, the 9-methyl substituent could contribute to stabilizing the molecule's conformation in solution, thereby affecting its bioavailability and efficacy.

The synthesis of Tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Key synthetic steps include cyclization reactions to form the benzoxazepine core and functional group transformations to introduce the hydroxymethyl and tert-butyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity.

Pharmacological evaluation of this compound has revealed promising preliminary findings. In vitro assays have shown that it exhibits moderate affinity for certain serotonin receptors, suggesting potential therapeutic utility. Furthermore, preclinical studies indicate that it may possess favorable pharmacokinetic properties when administered orally. These findings align with the broader goal of developing novel small molecules that can address unmet medical needs without significant side effects.

The role of computational chemistry in optimizing drug candidates cannot be overstated. Molecular modeling techniques have been utilized to predict the binding modes of Tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate with target proteins. These simulations have provided valuable insights into how structural modifications can enhance binding affinity and selectivity. Such computational approaches are integral to modern drug design pipelines.

Future directions in the study of this compound include exploring its mechanism of action in vivo and assessing its potential for further development into a clinical candidate. Collaborative efforts between synthetic chemists and biologists will be essential to elucidate its full pharmacological profile. Additionally, investigating analogs with varying substituents may uncover additional biological activities or improved properties.

The versatility of benzoxazepine derivatives makes them an attractive class of compounds for drug discovery. By leveraging structural diversity and functional group modifications, Tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate represents a promising avenue for developing new therapies targeting neurological disorders. Continued research into this compound will contribute valuable knowledge to the broader field of medicinal chemistry.

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